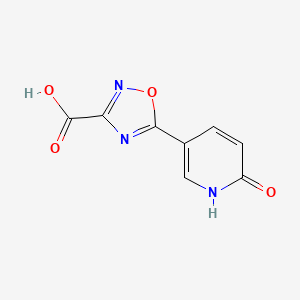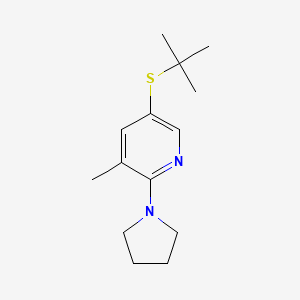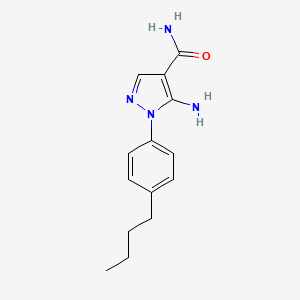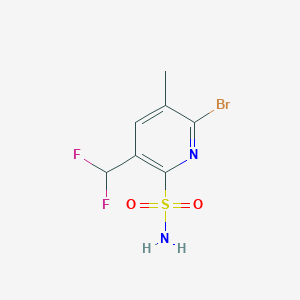
5-Bromo-3-propoxybenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-propoxybenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid typically involves the bromination of a benzofuran precursor followed by the introduction of a propoxy group. One common method involves the following steps:
Bromination: The starting material, benzofuran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Propoxylation: The brominated intermediate is then reacted with propyl alcohol in the presence of a base such as potassium carbonate to introduce the propoxy group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature conditions to yield 5-Bromo-3-propoxybenzofuran-2-carboxylicacid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-propoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organometallic reagents in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles, organometallic derivatives.
Applications De Recherche Scientifique
5-Bromo-3-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-carboxybenzofuran: Lacks the propoxy group, which may affect its solubility and reactivity.
3-Propoxybenzofuran-2-carboxylicacid: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.
5-Bromo-3-methoxybenzofuran-2-carboxylicacid: Contains a methoxy group instead of a propoxy group, which may alter its physical and chemical properties.
Uniqueness
5-Bromo-3-propoxybenzofuran-2-carboxylicacid is unique due to the presence of both the bromine atom and the propoxy group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C12H11BrO4 |
|---|---|
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
5-bromo-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
Clé InChI |
CAMPQCUTNCTWBV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)




